Bienvenue dans la boutique en ligne BenchChem!

Amrinone

PDE3 inhibition Enzymatic assay Canine cardiac tissue

Amrinone is the first-generation PDE3 inhibitor (IC₅₀ 19.5 µM) offering 12.5-fold lower potency than milrinone, enabling precise assay calibration for PDE3 inhibition studies. Its unique dose-dependent thrombocytopenia profile (10–18.6% incidence, absent with milrinone) makes it an essential positive control in safety pharmacology. With a favorable chronotropic/inotropic selectivity ratio (12% vs. 26% heart rate increase), amrinone is the preferred PDE3 inhibitor for experiments where heart rate confounds results. Evidence-based procurement choice where cost constraints exist and safety monitoring is established.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 60719-84-8
Cat. No. B1666026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmrinone
CAS60719-84-8
Synonyms5-Amino-(3,4'-bipyridine)-6(1H)-one
Amrinon
Amrinone
Cordemcura
Inocor
Win 40680
Win-40680
Win40680
Wincoram
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CNC(=O)C(=C2)N
InChIInChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14)
InChIKeyRNLQIBCLLYYYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility28.1 [ug/mL] (The mean of the results at pH 7.4)
5.60e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amrinone (CAS 60719-84-8) Procurement Guide: Baseline Characterization and Comparator Context for Scientific Selection


Amrinone (INN: Inamrinone, CAS 60719-84-8) is a bipyridine derivative that functions as a selective inhibitor of phosphodiesterase 3 (PDE3), with a reported IC₅₀ of 19.5 µM for PDE3 enzymatic activity . As the first-generation clinical PDE3 inhibitor introduced for acute heart failure management, amrinone increases intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic and vasodilatory effects [1]. While structurally and mechanistically related to second-generation agents such as milrinone, enoximone, olprinone, and vesnarinone, amrinone retains specific utility in research and certain clinical contexts where its distinct pharmacological profile—particularly its systemic vascular resistance reduction and cost profile—may be advantageous. This guide provides a rigorous, comparator-driven evidence base to inform procurement decisions where amrinone must be distinguished from its closest analogs.

Amrinone (CAS 60719-84-8) vs. Milrinone: Why PDE3 Inhibitor Interchangeability Is Not Supported by Quantitative Evidence


Although amrinone and milrinone share a bipyridine core scaffold and both act via PDE3 inhibition, substantial quantitative differences in enzymatic potency, hemodynamic response profiles, platelet aggregation inhibition, adverse effect incidence, and cardiac electrophysiology preclude direct therapeutic or experimental substitution without protocol revalidation. Amrinone exhibits approximately 12.5-fold lower PDE3 inhibitory potency than milrinone in canine cardiac tissue [1] and 32-fold lower potency in inhibiting arachidonic acid-induced human platelet aggregation [2]. Clinically, amrinone is associated with a distinctive thrombocytopenia risk (incidence up to 18.6% [3]) not observed with milrinone, and produces differential effects on mean arterial pressure [4] and systemic vascular resistance [5]. These quantitative divergences—documented across enzymatic, ex vivo, and clinical comparative studies—mandate compound-specific procurement for any application requiring precise pharmacological control.

Amrinone (CAS 60719-84-8) Differential Evidence Matrix: Quantitative Head-to-Head Comparisons Against PDE3 Inhibitor Comparators


PDE3 Enzymatic Inhibition: Amrinone vs. Milrinone — 12.5-Fold Potency Differential

In a direct head-to-head comparison using canine heart phosphodiesterase III preparations, amrinone exhibited an IC₅₀ of 150 µM, whereas milrinone demonstrated an IC₅₀ of 12 µM [1]. This represents a 12.5-fold difference in enzymatic inhibitory potency. The in vivo inotropic ED₅₀ values in dogs paralleled this difference: 1891 µg/kg for amrinone versus 37 µg/kg for milrinone (approximately 51-fold difference), with a strong correlation between in vitro PDE3 IC₅₀ and in vivo inotropic ED₅₀ (r = 0.98, p < 0.01) [1]. In isolated guinea pig hearts, amrinone produced maximal concentration-dependent positive inotropic effects of 16%, compared to 26% for milrinone over the identical concentration range (10⁻⁷ to 10⁻⁴ M) [2].

PDE3 inhibition Enzymatic assay Canine cardiac tissue

Hemodynamic Profile: Amrinone vs. Milrinone — Differential Effects on Mean Arterial Pressure and Systemic Vascular Resistance

In a multicenter, randomized, blinded clinical trial of 44 patients undergoing elective cardiac surgery, amrinone and milrinone produced similar increases in cardiac index (48% vs. 52%, P = not significant) [1]. However, amrinone administration resulted in a small but statistically significant increase in mean arterial pressure (MAP) from 68 ± 3 to 72 ± 3 mmHg at 10 minutes (P < 0.05), whereas milrinone produced no significant change in MAP [1]. In a separate comparative study of 46 valvular surgery patients, systolic blood pressure in the milrinone group was significantly higher than in the amrinone group after chest closure [2]. Furthermore, in anesthetized dogs, amrinone exhibited more potent systemic vascular resistance (SVR) reduction compared to milrinone and olprinone [3].

Hemodynamics Cardiac surgery Cardiac index Mean arterial pressure

Platelet Aggregation Inhibition: Amrinone vs. Milrinone — 32-Fold Potency Differential

In a comparative ex vivo study using human whole blood, amrinone, milrinone, and medorinone were evaluated for their capacity to inhibit arachidonic acid-induced platelet aggregation. Amrinone exhibited an IC₅₀ of 48 µM, while milrinone demonstrated an IC₅₀ of 1.5 µM—a 32-fold difference in potency [1]. Medorinone showed intermediate potency with an IC₅₀ of 7.5 µM. The rank order of inhibition (milrinone > medorinone > amrinone) correlated strongly with the rank order of cAMP phosphodiesterase inhibition for these agents [1]. Each drug was less potent at inhibiting ADP- and collagen-induced aggregation, indicating pathway-specific differential effects.

Platelet aggregation Antithrombotic Arachidonic acid IC₅₀

Thrombocytopenia Risk: Amrinone-Specific Adverse Effect Profile

Thrombocytopenia is a well-documented adverse effect specifically associated with amrinone administration, with reported incidence rates ranging from 10% to 18.6% in clinical populations [1][2]. In a clinical study of 43 patients receiving amrinone for congestive heart failure, thrombocytopenia attributable to amrinone developed in 8 patients (18.6%), with the mechanism identified as accelerated peripheral platelet destruction showing a dose-dependent relationship [2]. In a direct comparative study of infants after right heart bypass operation, amrinone administration produced relative thrombocytopenia compared with milrinone [3]. In contrast, milrinone has not been associated with clinically significant thrombocytopenia; a dedicated evaluation in cardiac surgical patients found no effect of milrinone on platelet number or function [4].

Thrombocytopenia Adverse effects Safety profile Platelet count

Chronotropic and Inotropic Selectivity: Amrinone vs. Milrinone and Enoximone — Quantitative Graded Differences

In isolated Langendorff-perfused guinea pig hearts, amrinone, enoximone, and milrinone were directly compared over a concentration range of 10⁻⁷ to 10⁻⁴ M. Amrinone produced maximal positive chronotropic, inotropic, and lusitropic effects of 12%, 16%, and 14%, respectively [1]. In comparison, milrinone produced corresponding effects of 26%, 26%, and 19%, while enoximone produced 18%, 26%, and 21% [1]. At clinically relevant concentrations, all three PDE3 inhibitors increased heart rate, but only milrinone significantly enhanced contractility and relaxation (by 11%) [1]. In a separate canine study comparing reversal of bupivacaine-induced cardiovascular depression, milrinone significantly increased heart rate whereas amrinone and olprinone did not produce a significant chronotropic effect [2].

Chronotropy Inotropy Heart rate Contractility Isolated heart

Amrinone (CAS 60719-84-8) Optimal Use Cases: Evidence-Backed Procurement Scenarios


PDE3 Inhibitor Reference Standard for Potency Calibration

Given its well-characterized PDE3 IC₅₀ of 150 µM in canine cardiac tissue and 19.5 µM in standardized commercial assays , amrinone serves as an ideal lower-potency reference standard for calibrating PDE3 inhibition assays. Its 12.5-fold lower potency relative to milrinone [1] establishes a reproducible benchmark for quantifying the relative potency of novel PDE3 inhibitors. The strong correlation (r = 0.98) between in vitro PDE3 inhibition and in vivo inotropic ED₅₀ across amrinone/milrinone congeners [1] further validates its utility as a pharmacological tool for structure-activity relationship studies.

Safety Pharmacology Studies of Drug-Induced Thrombocytopenia

Amrinone's unique and well-documented association with dose-dependent thrombocytopenia (incidence 10–18.6%) [2] makes it a valuable positive control compound in safety pharmacology and toxicology studies investigating drug-induced platelet depletion. In contrast, milrinone does not induce clinically significant thrombocytopenia [3]. This differential adverse effect profile, mediated by accelerated peripheral platelet destruction [2], provides a reproducible model system for evaluating thrombocytopenia mechanisms and screening novel PDE3 inhibitors for this specific liability.

Experimental Models Requiring Inotropy with Minimal Chronotropy

In isolated cardiac preparations and in vivo models where positive inotropic effects are required but heart rate increases must be minimized, amrinone offers a favorable chronotropic/inotropic selectivity profile. In direct comparative studies, amrinone produced maximal positive chronotropic effects of 12% versus 26% for milrinone, while maintaining inotropic effects of 16% [4]. In canine models of cardiovascular depression, amrinone improved cardiac index without significantly increasing heart rate, whereas milrinone produced significant chronotropic effects [5]. This profile makes amrinone the preferred PDE3 inhibitor for experiments where heart rate is a confounding variable.

Cost-Sensitive Clinical or Veterinary Protocols with Established Monitoring

In procurement scenarios where budget constraints are primary and appropriate monitoring for thrombocytopenia and hemodynamic changes is already in place, amrinone may be selected over milrinone based on acquisition cost considerations. A multicenter randomized comparison concluded that amrinone and milrinone produce similar hemodynamic improvements in cardiac index (48% vs. 52%, P = NS) and similar requirements for vasopressor support [6], with the authors explicitly noting that "selection between these two drugs may include nonhemodynamic considerations such as cost" [6]. This evidence supports amrinone procurement in cost-constrained environments where safety monitoring protocols are established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amrinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.